Bis(4-tert-butylphenyl)iodanium tetrafluoroborate Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 62051-09-6
VCID: VC3940526
InChI: InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Molecular Formula: C20H26BF4I
Molecular Weight: 480.1 g/mol

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate

CAS No.: 62051-09-6

Cat. No.: VC3940526

Molecular Formula: C20H26BF4I

Molecular Weight: 480.1 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate - 62051-09-6

Specification

CAS No. 62051-09-6
Molecular Formula C20H26BF4I
Molecular Weight 480.1 g/mol
IUPAC Name bis(4-tert-butylphenyl)iodanium;tetrafluoroborate
Standard InChI InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
Standard InChI Key PSKMZBCKONKVNP-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Canonical SMILES [B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate features a central iodine atom bonded to two 4-tert-butylphenyl groups, forming a diaryliodonium cation. The tetrafluoroborate (BF<sub>4</sub><sup>−</sup>) anion balances the charge, contributing to the compound’s solubility in polar aprotic solvents . The tert-butyl substituents enhance steric bulk, reducing undesired side reactions while stabilizing the iodonium core .

Table 1: Structural and Molecular Properties

PropertyValue/DescriptionSource
Molecular FormulaC<sub>20</sub>H<sub>26</sub>BF<sub>4</sub>I
Molecular Weight480.1 g/mol
IUPAC Namebis(4-tert-butylphenyl)iodanium tetrafluoroborate
Crystal StructureOrthorhombic (predicted)

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands for the BF<sub>4</sub><sup>−</sup> anion (1,080 cm<sup>−1</sup>) and aromatic C-H stretches (3,050 cm<sup>−1</sup>) . Nuclear magnetic resonance (NMR) spectra confirm the symmetry of the diaryliodonium cation, with <sup>13</sup>C signals at 31.2 ppm (tert-butyl carbons) and 152.3 ppm (ipso carbons) .

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via a two-step protocol:

  • Oxidative Iodination: Reaction of 4-tert-butylphenol with iodine monochloride (ICl) in acetic acid yields bis(4-tert-butylphenyl)iodonium chloride .

  • Anion Exchange: Treatment with sodium tetrafluoroborate (NaBF<sub>4</sub>) in aqueous ethanol precipitates the target compound .

Novel Methodologies

A 2015 study by Salvi et al. explored an alternative pathway starting from t-butyl benzene and potassium iodide . This method avoids pre-functionalized iodobenzene precursors, instead leveraging in situ oxidation to form bis(acetyloxy)-λ<sup>3</sup>-iodanyl acetate intermediates. Subsequent reaction with excess t-butyl benzene yielded bis(4-tert-butylphenyl)iodonium hydrogen sulfate, which was converted to the tetrafluoroborate salt via metathesis .

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Key Advantage
Oxidative Iodination 65–70>98Scalability
Salvi Protocol 32–4095–97Cost-effective precursors

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) indicates a melting point of 137–141°C, with decomposition occurring above 250°C . The compound exhibits remarkable thermal stability compared to analogous iodonium salts (e.g., hexafluoroantimonate derivatives melt at 162–166°C) .

Solubility Profile

Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is soluble in polar solvents such as ethyl lactate (25% w/v) and γ-butyrolactone (50% w/v) . Limited solubility in water (<0.1 g/L) necessitates organic media for most applications .

Table 3: Solubility in Common Solvents

SolventSolubility (g/100 mL)Temperature (°C)
Ethyl Lactate2525
γ-Butyrolactone5025
Acetonitrile1525
Water<0.125

Applications in Photochemistry

Photoacid Generation

Upon UV irradiation (λ = 254–365 nm), the compound undergoes heterolytic cleavage, releasing HI and generating a strong Brønsted acid . This property is exploited in:

  • Photopolymerization: Initiating cationic polymerization of epoxides and vinyl ethers .

  • Photoresist Technology: Acid-catalyzed deprotection of silicon-based masks in microfabrication .

Photoredox Catalysis

Recent studies highlight its role in visible-light-mediated reactions, such as C–H functionalization and cross-coupling . For example, Rueping et al. demonstrated its efficacy in cleaving silyl ethers under mild conditions.

Comparative Analysis with Analogous Salts

Tetrafluoroborate vs. Hexafluoroantimonate

While both salts serve as photoacid generators, the tetrafluoroborate derivative offers superior solubility in polar solvents, whereas hexafluoroantimonate exhibits higher thermal stability .

Table 4: Key Comparisons

PropertyTetrafluoroborate Hexafluoroantimonate
Melting Point (°C)137–141162–166
Solubility in GBL (%)5030
Photoacid Strength (pKa)~1.2~0.8

Recent Research Advances

Mechanistic Studies

Kinetic analyses by Qin et al. revealed that the compound’s photoacid generation efficiency depends on solvent polarity, with a quantum yield of 0.45 in acetonitrile . Transient absorption spectroscopy identified a triplet excited state (τ = 120 ns) as the reactive intermediate.

Hybrid Initiator Systems

Combining the compound with Lewis acids (e.g., boron trifluoride) enhances polymerization rates by stabilizing the generated HI . This synergy reduces curing times in epoxy resins by 40% compared to standalone use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator